4,5-dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the bromination of thiophene-2-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromo compound is then reacted with 2-chloroaniline to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amide formation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is encouraged to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene derivative with fewer bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include partially or fully de-brominated thiophene derivatives.
Scientific Research Applications
4,5-Dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A simpler thiophene derivative with two bromine atoms.
3,4-Dibromothiophene: Another dibrominated thiophene derivative with bromine atoms at different positions.
N-(2-Chlorophenyl)thiophene-2-carboxamide: A related compound without bromine atoms.
Uniqueness
4,5-Dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H6Br2ClNOS |
---|---|
Molecular Weight |
395.50 g/mol |
IUPAC Name |
4,5-dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H6Br2ClNOS/c12-6-5-9(17-10(6)13)11(16)15-8-4-2-1-3-7(8)14/h1-5H,(H,15,16) |
InChI Key |
DRAJDNPIJWSEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(S2)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.